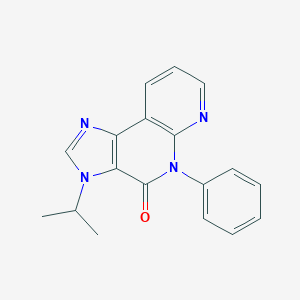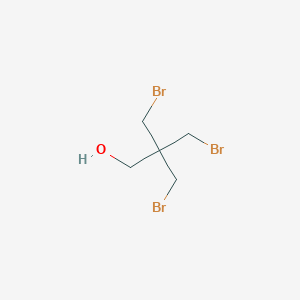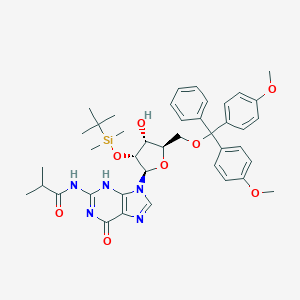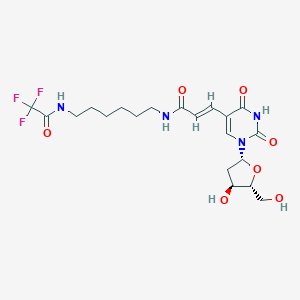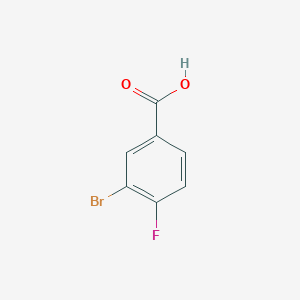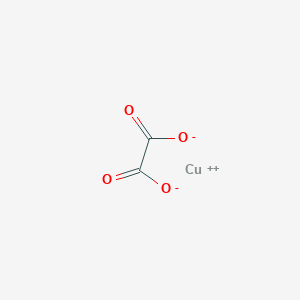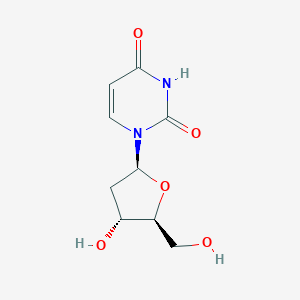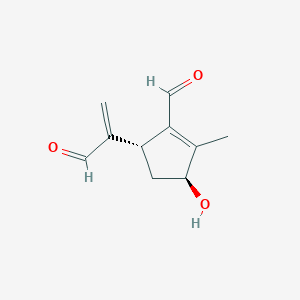
(1,2,3,4-四氢喹啉-2-基)甲醇
概述
描述
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, also known as THQM, is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific fields. It is a derivative of the quinoline family of compounds, which have been used for many years as starting materials for the synthesis of various pharmaceuticals, agricultural chemicals, and other products. THQM has been found to have a variety of properties that make it useful for a range of research and development applications.
科学研究应用
金属离子检测的化学传感器
- 一项研究设计了新型化学传感器,用于选择性识别剧毒的 Pd2+ 离子,使用四氢喹啉的衍生物。这些化学传感器表现出显着的传感能力,检测限非常低 (Shally 等人,2020 年).
生物活性化合物合成
- 四氢喹啉已用于过氧化氢的催化氧化过程中,导致 1-羟基-3,4-二氢喹啉-2(1H)-酮的合成,这在生物活性中很重要 (S. 村桥等人,1990 年).
催化抗体产生
- 研究表明四氢喹啉的合成用于产生能够催化阳离子环化反应的抗体 (C. González‐Bello 等人,1997 年).
合成中的酶促拆分
- 已经探索了源自四氢喹啉的氨基醇的酶促拆分,用于合成具有高对映选择性的 calycotomine 对映异构体 (L. Schönstein 等人,2013 年).
光致加成反应
- 关于光致水和甲醇加成到二氢喹啉双键的研究揭示了马氏体加合物的形成,这对于理解不同介质中的反应机理很有价值 (T. D. Nekipelova 等人,2002 年).
对脂质动力学的影响
- 涉及甲醇及其对脂质动力学影响的研究表明,甲醇可以显着影响生物膜中的结构-功能关系,这对于理解细胞存活和蛋白质重构至关重要 (Michael H. L. Nguyen 等人,2019 年).
甲醇脱氢研究
- 已经进行了使用 Raney 铜作为催化剂将甲醇脱氢为甲醛的研究,提供了对环境友好的重要化学品合成的潜力的见解 (Eric H. Shreiber 等人,1999 年).
安全和危害
属性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDYZRIUFBMUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567587 | |
| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40971-36-6 | |
| Record name | 2-Hydroxymethyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40971-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

